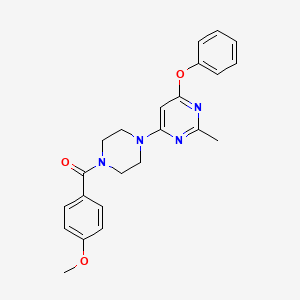

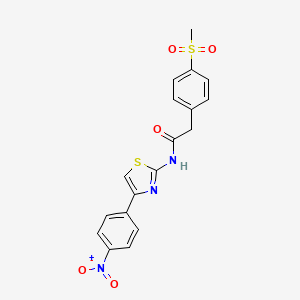

![molecular formula C21H14Cl3N3O B2829852 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 303985-21-9](/img/structure/B2829852.png)

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .Scientific Research Applications

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has a wide range of applications in scientific research. It can be used to study the activity of enzymes, to purify proteins, and to investigate the effects of drugs on cells. 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can also be used in cell culture studies to investigate the effects of drugs on cell viability and to study the mechanisms of drug action.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] in laboratory experiments is its versatility. It can be used to study a wide range of biological processes, including enzyme activity, protein purification, and cell culture. The main limitation is that the compound is not as stable as some other compounds, and it may degrade over time.

Future Directions

The potential applications of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] in scientific research are vast. Future studies could focus on the compound’s ability to inhibit enzymes, its effects on cell viability, and its potential as an anti-inflammatory agent. Additionally, further research could explore the compound’s ability to interact with other compounds and proteins, and its potential to be used as a therapeutic agent. Finally, further studies should be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects.

Synthesis Methods

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is synthesized by a two-step process. First, 3,4-dichlorobenzyl chloride is reacted with 1H-indole-2,3-dione in the presence of a base, such as potassium carbonate. This reaction produces 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione. The second step involves the reaction of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione with N-(2-chlorophenyl)hydrazone in the presence of a base, such as sodium hydroxide. This reaction produces 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone].

properties

IUPAC Name |

3-[(2-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl3N3O/c22-15-10-9-13(11-17(15)24)12-27-19-8-4-1-5-14(19)20(21(27)28)26-25-18-7-3-2-6-16(18)23/h1-11,28H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKSPYMSHCSCHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

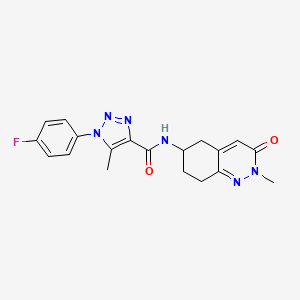

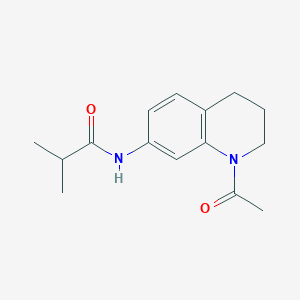

![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)

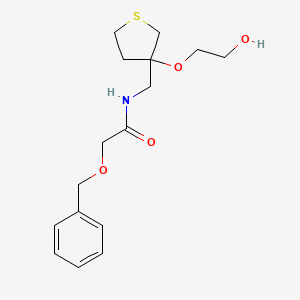

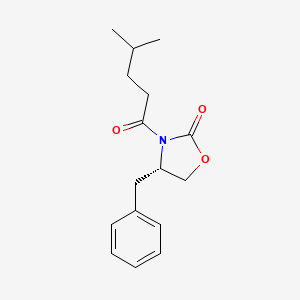

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)

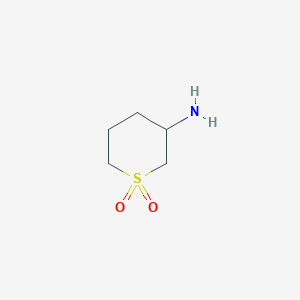

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)